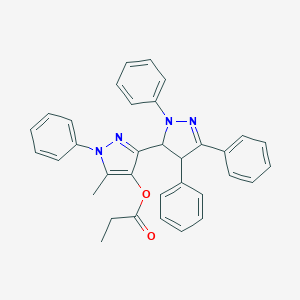![molecular formula C24H32N2O4 B283208 2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of selective beta-1 adrenergic receptor blockers. It is commonly known as bisoprolol and is used for the treatment of hypertension, angina, and heart failure. The compound is synthesized through a multistep process and has been extensively studied for its pharmacological properties and clinical applications.
作用機序
Bisoprolol selectively blocks the beta-1 adrenergic receptors in the heart, which reduces the effects of adrenaline on the heart. This results in a decrease in heart rate, blood pressure, and oxygen demand, which helps to improve the symptoms of hypertension, angina, and heart failure.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and oxygen demand, which helps to improve the symptoms of hypertension, angina, and heart failure. It also improves cardiac output and left ventricular function, which can help to reduce the risk of heart failure.
実験室実験の利点と制限
Bisoprolol has several advantages and limitations for lab experiments. It is a selective beta-1 adrenergic receptor blocker, which makes it a useful tool for studying the effects of adrenaline on the heart. However, it can also have off-target effects on other beta receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of bisoprolol. One area of research is the development of more selective beta-1 adrenergic receptor blockers that have fewer off-target effects. Another area of research is the use of bisoprolol in combination with other drugs for the treatment of hypertension, angina, and heart failure. Finally, there is a need for more studies to investigate the long-term effects of bisoprolol on cardiovascular outcomes.
合成法
The synthesis of bisoprolol involves several steps, starting from the reaction of 2-ethoxyphenol with chloroacetyl chloride to obtain 2-ethoxyphenylacetyl chloride. This intermediate is then reacted with 4-(aminomethyl)cyclohexane-1-carboxylic acid to obtain the corresponding amide. The amide is further reacted with 4-methoxyphenylmagnesium bromide to obtain the final product, bisoprolol.
科学的研究の応用
Bisoprolol has been extensively studied for its pharmacological properties and clinical applications. It is a selective beta-1 adrenergic receptor blocker, which means it blocks the effects of adrenaline on the heart. This results in a decrease in heart rate, blood pressure, and oxygen demand, making it an effective treatment for hypertension, angina, and heart failure.
特性
分子式 |
C24H32N2O4 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H32N2O4/c1-3-29-23-15-18(16-25-19-7-5-4-6-8-19)9-14-22(23)30-17-24(27)26-20-10-12-21(28-2)13-11-20/h9-15,19,25H,3-8,16-17H2,1-2H3,(H,26,27) |
InChIキー |
JUXDOVZCISELNE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC |
正規SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)
![3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283128.png)
![Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283130.png)
![7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283131.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![3-Acetyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283135.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)
![7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283142.png)
![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283146.png)
![Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)